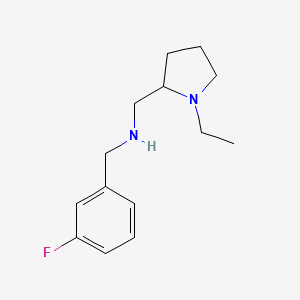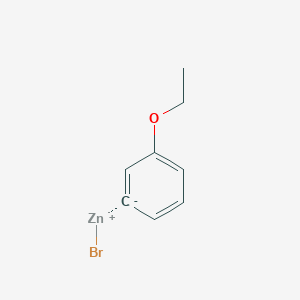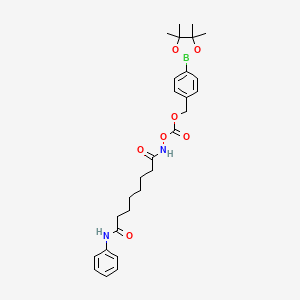
N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of morpholine and is characterized by the presence of a bromine atom and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide
- N-(4-chloro-2,6-dimethylphenyl)morpholine-4-carboxamide
- N-(4-fluoro-2,6-dimethylphenyl)morpholine-4-carboxamide
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or fluorine, making this compound particularly valuable in certain applications .
Properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-9-7-11(14)8-10(2)12(9)15-13(17)16-3-5-18-6-4-16/h7-8H,3-6H2,1-2H3,(H,15,17) |
InChI Key |
DLBYMFQLYPUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)N2CCOCC2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)






![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)




